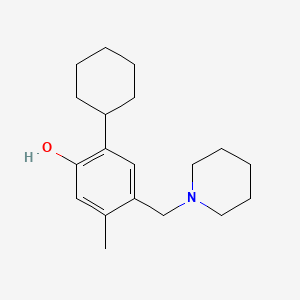
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is a complex organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group, a cyclohexyl group, a methyl group, and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenol Core: The phenol core can be synthesized through the hydroxylation of benzene derivatives.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexyl group can be reduced to cyclohexane.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperidinylmethyl group can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-cyclohexyl-4-(1-piperidinylmethyl)-(9CI): Lacks the methyl group.
Phenol, 5-methyl-4-(1-piperidinylmethyl)-(9CI): Lacks the cyclohexyl group.
Phenol, 2-cyclohexyl-5-methyl-(9CI): Lacks the piperidinylmethyl group.
Uniqueness
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is unique due to the presence of all three substituents (cyclohexyl, methyl, and piperidinylmethyl groups) on the phenol core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
106609-32-9 |
|---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-cyclohexyl-5-methyl-4-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C19H29NO/c1-15-12-19(21)18(16-8-4-2-5-9-16)13-17(15)14-20-10-6-3-7-11-20/h12-13,16,21H,2-11,14H2,1H3 |
InChI Key |
NXKVSFDJBAYCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CCCCC2)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















